molecular formula C7H7BrFNO2S B2557107 N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 549490-15-5

N-(4-bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B2557107
CAS No.: 549490-15-5
M. Wt: 268.1
InChI Key: WKPHSMWPSVEOFI-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. This compound's structural features—halogen substituents and sulfonamide functionality—impart distinct electronic, steric, and biological properties. Halogens influence electron density (electron-withdrawing effects), while the sulfonamide group enables hydrogen bonding, affecting solubility and intermolecular interactions .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPHSMWPSVEOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves several steps. One common method involves the use of 2-nitroaniline, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium bromide (NaBr), and sodium persulfate (Na2S2O8). Another method involves the use of N-bromosuccinimide and dichloromethane (CH2Cl2). These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Nucleophiles for substitution reactions
  • Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions
  • Reducing agents such as sodium borohydride (NaBH4) for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The methanesulfonamide group can also play a role in the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogens and Functional Groups

Table 1: Substituent Comparison
Compound Name Substituents on Phenyl Ring Sulfonamide Type Key Properties/Applications References
N-(4-Bromo-2-fluorophenyl)methanesulfonamide 4-Br, 2-F Methanesulfonamide Potential biological activity
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Br, 2-NO₂ Benzenesulfonamide High steric hindrance; nitro group enhances reactivity
N-[4-(bromomethyl)-2-chlorophenyl]methanesulfonamide 4-BrCH₂, 2-Cl Methanesulfonamide Bromomethyl group increases lipophilicity
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH Benzenesulfonamide Strong hydrogen bonding via -OH; improved solubility
  • Halogen vs. Hydroxyl/Nitro Groups: Bromine and fluorine in the target compound provide moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro (-NO₂) group in . Fluorine's smaller size reduces steric hindrance relative to bromine or nitro groups. The hydroxyl (-OH) group in enables strong hydrogen bonding, enhancing aqueous solubility, whereas halogens prioritize lipophilicity.
Electronic Effects :
  • Bromine (σp = 0.23) and fluorine (σp = 0.06) create a polarized aryl ring, influencing resonance and charge distribution. This contrasts with the electron-deficient aryl ring in nitro-substituted analogs (σ_p = 1.27 for -NO₂) .

Sulfonamide Type: Methane vs. Benzene

  • Methanesulfonamide (target compound): Smaller molecular weight and lower steric demand compared to benzenesulfonamide derivatives. This may enhance membrane permeability in biological systems .
  • Benzenesulfonamide (e.g., ): Increased aromatic surface area enhances π-π stacking in crystal structures but reduces solubility in polar solvents.

Physicochemical and Crystallographic Properties

Table 2: Structural and Crystallographic Data
Compound Name Crystal Packing Features Hydrogen Bonding Key Bond Lengths (Å) References
This compound Not reported; predicted via analogs N–H⋯O (sulfonamide) S–N: ~1.63; S–O: ~1.43
N-(4-Hydroxyphenyl)benzenesulfonamide Layered via O–H⋯O and N–H⋯O bonds O–H⋯O (intermolecular) S–O: 1.44–1.46
N-(2-Formylphenyl)-4-methylbenzenesulfonamide Trans-dimer via C–H⋯O bonds C–H⋯O (weak) C=O: 1.21; S–N: 1.62
  • Crystallographic Insights :
    • Fluorine's weak hydrogen-bond-accepting capacity may lead to less dense packing compared to hydroxyl or nitro-substituted analogs .
    • Methanesulfonamide derivatives generally exhibit simpler crystal structures than benzenesulfonamides due to reduced aromatic interactions .

Biological Activity

N-(4-bromo-2-fluorophenyl)methanesulfonamide is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₈BrFNO₂S
  • Molecular Weight : 171.12 g/mol
  • CAS Number : 549490-15-5

The compound features a bromo and fluorine substitution on a phenyl ring, alongside a methanesulfonamide functional group. These substitutions are significant as they influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific biomolecules, potentially influencing its pharmacological properties. The methanesulfonamide group contributes to the compound's solubility and stability, which are critical for its biological activity.

Enzyme Interaction

Research indicates that similar compounds have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. By inhibiting these enzymes, this compound may affect processes such as cell differentiation, growth, and apoptosis.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies suggest that it may induce cytotoxicity in cancer cell lines by altering phosphorylation states of target proteins involved in tumor progression. This effect is particularly relevant in the context of protein kinases that regulate cell cycle and apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. In vitro studies demonstrated that it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of this compound on various cell lines, including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated a dose-dependent decrease in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .
  • Inhibition of Protein Tyrosine Phosphatases :
    • Similar sulfonamides have been shown to inhibit PTPs effectively. This inhibition can lead to altered signaling pathways that are implicated in cancer progression and other diseases.
  • Metabolic Stability Studies :
    • Investigations into the metabolic stability of this compound revealed that it exhibited high stability in mouse liver microsomes, suggesting favorable pharmacokinetic properties for further drug development .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces cytotoxicity in cancer cells
Anti-inflammatoryReduces NO and IL-6 levels
Enzyme InhibitionInhibits protein tyrosine phosphatases
Metabolic StabilityHigh stability in liver microsomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-(4-bromo-2-fluorophenyl)methanesulfonamide

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